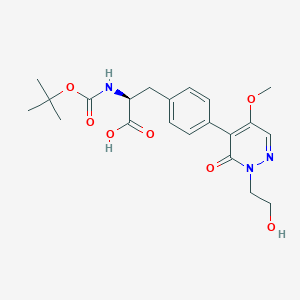
3,3'-(1,4-Phenylene)di(prop-2-ynal)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(1,4-Phenylene)di(prop-2-ynal) is an organic compound characterized by the presence of two prop-2-ynal groups attached to a 1,4-phenylene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,4-Phenylene)di(prop-2-ynal) typically involves the reaction of 1,4-dibromobenzene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound. The reaction conditions generally include:
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Reaction Time: 12-24 hours
Industrial Production Methods
While specific industrial production methods for 3,3’-(1,4-Phenylene)di(prop-2-ynal) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
3,3’-(1,4-Phenylene)di(prop-2-ynal) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-ynal groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynoic acid).
Reduction: Formation of 3,3’-(1,4-Phenylene)di(prop-2-ynol).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3’-(1,4-Phenylene)di(prop-2-ynal) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3’-(1,4-Phenylene)di(prop-2-ynal) involves its interaction with various molecular targets, primarily through its aldehyde groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
- 3,3’-(1,4-Phenylene)di(prop-2-enoic acid)
- 3,3’-(1,4-Phenylene)di(prop-2-ynol)
- 3,3’-(1,4-Phenylene)bis(1-phenylprop-2-en-1-one)
Uniqueness
3,3’-(1,4-Phenylene)di(prop-2-ynal) is unique due to its dual aldehyde functionality and the presence of the prop-2-ynal groups. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.
特性
CAS番号 |
152554-56-8 |
|---|---|
分子式 |
C12H6O2 |
分子量 |
182.17 g/mol |
IUPAC名 |
3-[4-(3-oxoprop-1-ynyl)phenyl]prop-2-ynal |
InChI |
InChI=1S/C12H6O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h5-10H |
InChIキー |
KRUODIJTCDSJMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#CC=O)C#CC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



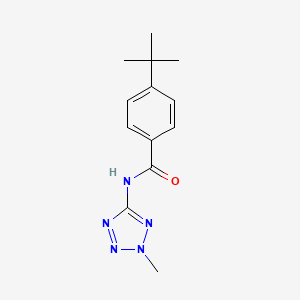

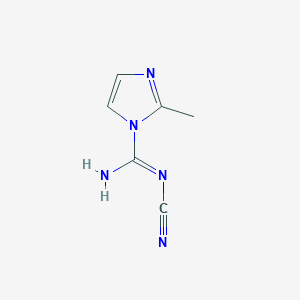
![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)
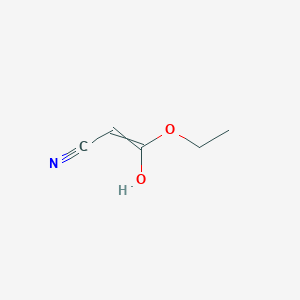
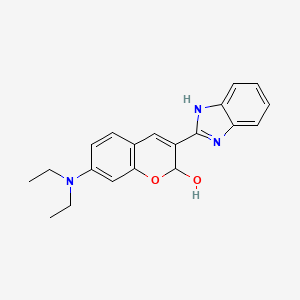
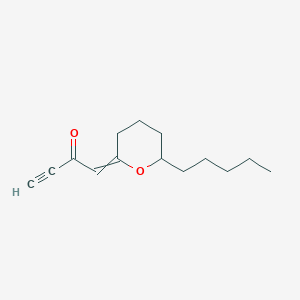
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
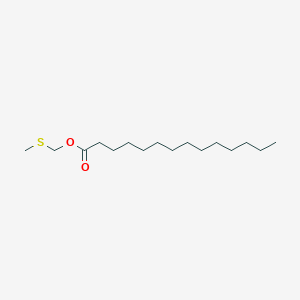
![Benzenemethanol, 2,4-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12543728.png)
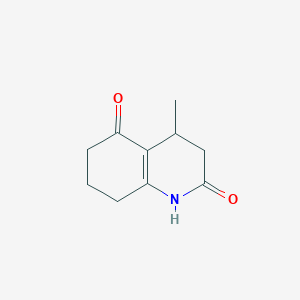
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
